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Compound of Interest

Compound Name:
Ethyl 2-(1-benzylpiperidin-4-

ylidene)acetate

Cat. No.: B1310453 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2-(1-benzylpiperidin-
4-ylidene)acetate (CAS: 40110-55-2)

Abstract
Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate is a pivotal chemical intermediate, extensively

utilized as a building block in the synthesis of complex molecular frameworks. Its prevalence in

medicinal chemistry, particularly in the development of therapeutics targeting the central

nervous system, necessitates a comprehensive understanding of its physical and chemical

properties. This guide provides a detailed examination of the compound's molecular structure,

physicochemical characteristics, reactivity, and spectroscopic profile. Authored for researchers,

scientists, and drug development professionals, this document synthesizes technical data with

practical insights, offering detailed protocols for empirical analysis and characterization.

Introduction
The strategic design of novel therapeutic agents often relies on a toolkit of versatile molecular

scaffolds. Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate, a derivative of piperidine, represents

one such critical scaffold. The piperidine ring is a ubiquitous feature in numerous natural

products and pharmaceuticals, valued for its ability to confer desirable pharmacokinetic

properties. This compound's specific arrangement—featuring a benzyl-protected amine, an

exocyclic double bond, and an ethyl ester—provides multiple handles for synthetic

modification.
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Significance in Medicinal Chemistry
This compound is a key precursor in the synthesis of various pharmacologically active

molecules.[1][2] Its structural motifs are particularly relevant in the design of agents for

neurological disorders, such as Alzheimer's and Parkinson's disease, where it can be modified

to enhance binding affinity to specific receptors.[1] The ability to readily functionalize the

molecule makes it an invaluable starting point for creating diverse chemical libraries for high-

throughput screening and lead optimization in drug discovery pipelines.[1][2]

Scope of the Guide
This technical guide offers a holistic overview of Ethyl 2-(1-benzylpiperidin-4-
ylidene)acetate. It begins with fundamental identification and structural details, transitions to

an in-depth analysis of its physical and chemical properties, outlines its reactivity and synthetic

origins, and provides protocols for its analytical characterization. The guide concludes with

essential information on stability, storage, and safe handling, ensuring a comprehensive

resource for laboratory practice.

Molecular Structure and Identification
A precise understanding of the molecule's structure and its associated identifiers is

fundamental for any scientific investigation.

Chemical Structure
The structure consists of a piperidine ring N-substituted with a benzyl group. An ethyl acetate

group is attached via an exocyclic double bond at the C4 position of the piperidine ring.

Canonical SMILES:CCOC(=O)C=C1CCN(CC1)CC2=CC=CC=C2[3]

Key Identifiers
The following table summarizes the essential identifiers for Ethyl 2-(1-benzylpiperidin-4-
ylidene)acetate.
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Identifier Value Source(s)

CAS Number 40110-55-2 [1][3][4][5][6][7]

Molecular Formula C₁₆H₂₁NO₂ [1][3][4][6][7]

Molecular Weight 259.34 g/mol [1][3][4]

IUPAC Name
ethyl (1-benzyl-4-

piperidinylidene)acetate
[5]

InChI Key
ZKKOLEGJTTYPDH-

UHFFFAOYSA-N
[5][6]

Physical Properties
The physical properties of a compound dictate its behavior in various experimental conditions,

from reaction setups to formulation and storage.

Tabulated Physical Data
Property Value Source(s)

Physical Form
Yellow liquid / White or light

yellow crystalline powder
[2][5]

Boiling Point 130°C @ 0.75 mmHg [3][6]

Density 1.129 g/cm³ [1][3][6]

Flash Point 127.8°C [3][6]

Refractive Index 1.592 [6]

Vapor Pressure 1.24 x 10⁻⁵ mmHg @ 25°C [3]

Note on Physical State: The discrepancy between a liquid and solid form is likely attributable to

the purity of the material. Highly pure compounds are more likely to exist in a stable crystalline

state, whereas minor impurities can lead to a liquid or oily appearance.

Computational Properties and Solubility Profile
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Computational descriptors provide insight into the molecule's behavior in biological and

chemical systems.

Property Value Source(s)

LogP (Octanol/Water) ~2.7 [3][4]

pKa (Predicted) 7.92 ± 0.20 [3]

Polar Surface Area (PSA) 29.54 Å² [3][4]

Hydrogen Bond Acceptors 3 [3][4]

Hydrogen Bond Donors 0 [3][4]

Rotatable Bonds 4-5 [3][4]

The LogP value of ~2.7 indicates moderate lipophilicity, suggesting poor solubility in water but

good solubility in organic solvents such as ethanol, ethyl acetate, and dichloromethane.[8] The

tertiary amine provides a basic center (predicted pKa ~7.9), allowing for salt formation with

acids to potentially improve aqueous solubility.

Protocol: Experimental Determination of Aqueous
Solubility
The Shake-Flask method (OECD Guideline 105) is a standard protocol for determining water

solubility. The causality behind this method is to allow a compound to reach its saturation

equilibrium in water, after which the concentration of the dissolved substance is measured.

Objective: To determine the saturation solubility of Ethyl 2-(1-benzylpiperidin-4-
ylidene)acetate in water at a controlled temperature.

Methodology:

Preparation: Add an excess amount of the compound to a flask containing purified water

(e.g., 5 mg/mL, well above predicted solubility).

Equilibration: Seal the flask and agitate it in a constant-temperature water bath (e.g., 25°C)

for 24-48 hours. This extended time ensures that equilibrium is reached. A preliminary test
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can confirm the time needed to achieve saturation.

Phase Separation: After equilibration, let the flask stand in the water bath to allow

undissolved material to settle. Centrifugation at the same temperature is recommended for

complete separation.

Sampling & Analysis: Carefully extract a sample from the clear, supernatant aqueous phase.

Analyze the concentration of the dissolved compound using a validated analytical technique,

such as HPLC-UV or LC-MS.

Validation: The process should be repeated at least in triplicate to ensure reproducibility. The

presence of solid material at the end of the experiment validates that saturation was

achieved.

Chemical Properties and Reactivity
The compound's utility stems from its distinct reactive centers, which allow for diverse synthetic

transformations.

Key Reactivity Centers
The molecule's reactivity is governed by its principal functional groups: the tertiary amine, the

α,β-unsaturated ester, and the benzyl group.
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Caption: Key reactive sites and potential transformations.
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α,β-Unsaturated Ester: Susceptible to nucleophilic attack. It can undergo hydrolysis to the

corresponding carboxylic acid or reduction to an allylic alcohol. The double bond can be

reduced via catalytic hydrogenation.

Tertiary Amine: As a Lewis base, it readily forms salts with acids.

Benzyl Group: Can be removed under hydrogenolysis conditions (e.g., H₂/Pd), deprotecting

the piperidine nitrogen for further functionalization.

Synthetic Routes
This compound is commonly prepared from 1-benzyl-4-piperidone. A standard and efficient

method is the Horner-Wadsworth-Emmons (HWE) reaction.

Causality of Experimental Choice: The HWE reaction is chosen over the classic Wittig reaction

because the resulting phosphate byproduct is water-soluble and easily removed, simplifying

purification. The reaction typically employs a phosphonate ester, such as triethyl

phosphonoacetate, and a non-nucleophilic base (e.g., NaH) to generate the stabilized

carbanion required for the olefination.
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Caption: Proposed Horner-Wadsworth-Emmons synthetic workflow.

Spectroscopic and Analytical Characterization
While specific spectra for this compound are not widely published, its structure allows for clear

prediction of its spectroscopic features.

Predicted Spectroscopic Data
¹H NMR: Expected signals include aromatic protons from the benzyl group (~7.2-7.4 ppm), a

singlet for the vinyl proton (~5.7 ppm), a quartet for the ethyl ester -CH₂- (~4.1 ppm), a
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singlet for the benzylic -CH₂- (~3.5 ppm), multiplets for the piperidine ring protons (~2.3-2.6

ppm), and a triplet for the ethyl ester -CH₃ (~1.2 ppm).

¹³C NMR: Key signals would correspond to the ester carbonyl (~166 ppm), aromatic carbons

(~127-138 ppm), carbons of the C=C double bond (~115 and 158 ppm), the benzylic carbon

(~63 ppm), the ester -OCH₂- carbon (~59 ppm), piperidine ring carbons (~30-55 ppm), and

the ester methyl carbon (~14 ppm).

IR Spectroscopy: Characteristic peaks would include a strong C=O stretch for the ester

(~1715 cm⁻¹), a C=C stretch (~1650 cm⁻¹), C-O stretches (~1150-1250 cm⁻¹), and C-H

stretches for aromatic and aliphatic groups.

Mass Spectrometry: The nominal mass would be 259. The molecular ion peak [M]⁺ at m/z

259 would be expected. Key fragmentation patterns would likely involve the loss of the

ethoxy group (-45) or the benzyl group (-91).

Protocol: Acquisition and Interpretation of
Spectroscopic Data
Objective: To confirm the identity and purity of a synthesized batch of Ethyl 2-(1-
benzylpiperidin-4-ylidene)acetate.

Workflow:

Sample Preparation: Dissolve a small amount of the purified compound in a suitable

deuterated solvent (e.g., CDCl₃) for NMR analysis. Prepare a thin film on a salt plate (for

liquids) or a KBr pellet (for solids) for IR spectroscopy. Dissolve a minute quantity in a volatile

solvent (e.g., methanol or acetonitrile) for MS analysis.

Data Acquisition:

Acquire ¹H and ¹³C NMR spectra on a standard spectrometer (e.g., 400 MHz).

Record the IR spectrum using an FTIR spectrometer.

Obtain a mass spectrum using an ESI or EI source. High-resolution mass spectrometry

(HRMS) is crucial for confirming the elemental composition.
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Data Interpretation (Self-Validation):

NMR: Compare the observed chemical shifts, coupling constants, and integrations with

the predicted values. The data must be self-consistent (e.g., the integration of the ethyl

group quartet and triplet should be in a 2:3 ratio).

IR: Confirm the presence of the key functional group frequencies (C=O, C=C).

MS: Verify that the molecular ion peak matches the calculated molecular weight (259.1572

for [M+H]⁺). The isotopic pattern should match that of a C₁₆H₂₁NO₂ compound.

Purity Assessment: Purity can be estimated from the ¹H NMR spectrum by identifying and

integrating impurity signals relative to the product signals. HPLC is the preferred method

for quantitative purity analysis.

Stability, Storage, and Safety
Proper handling and storage are paramount to maintaining the compound's integrity and

ensuring laboratory safety.

Chemical Stability
The compound is generally stable under normal conditions.[9] However, the ester functionality

is susceptible to hydrolysis in the presence of strong acids or bases. It should be protected

from incompatible materials such as strong oxidizing agents.[10]

Recommended Storage and Handling Protocols
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, typically

between 2-8°C.[1][5] For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is

recommended to prevent potential oxidation.[4]

Handling: Use in a well-ventilated area or a fume hood.[6] Wear appropriate personal

protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact

with skin and eyes and prevent inhalation of any vapors.[6][11]

Hazard Identification and Safety Precautions

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.tcichemicals.com/BE/en/sds/A0022_EU_6N.pdf
https://www.fishersci.com/store/msds?partNumber=AAH5237406&productDescription=ETHL+1-BENZLPIPERIDINE-4-CA+5G&vendorId=VN00024248&countryCode=US&language=en
https://www.myskinrecipes.com/shop/en/piperidine-derivatives/82818--ethyl-2-1-benzylpiperidin-4-ylideneacetate.html
https://www.sigmaaldrich.com/SG/en/product/achemblock/advh9887f5bf?context=bbe
https://www.chemscene.com/40110-55-2.html
https://www.echemi.com/produce/pr23120551190-ethyl-2-1-benzylpiperidin-4-ylideneacetate.html
https://www.echemi.com/produce/pr23120551190-ethyl-2-1-benzylpiperidin-4-ylideneacetate.html
https://store.apolloscientific.co.uk/storage/msds/OR6926_msds.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1310453?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The compound is classified with the following hazards.

Hazard Information Code Description Source(s)

GHS Pictogram GHS07 Exclamation Mark [4]

Signal Word Warning [4][5]

Hazard Statements H302 Harmful if swallowed. [4]

H315 Causes skin irritation. [4][5]

H319
Causes serious eye

irritation.
[4][5]

H335
May cause respiratory

irritation.
[4][5]

Conclusion
Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate is a compound of significant value in synthetic

and medicinal chemistry. Its well-defined physicochemical properties, coupled with its versatile

reactivity, establish it as a cornerstone building block for drug discovery. This guide has

provided a comprehensive technical overview, from its molecular identity and physical

characteristics to its chemical behavior and analytical confirmation. The inclusion of detailed

protocols and explanations of experimental causality is intended to empower researchers to

utilize this important intermediate with confidence, precision, and safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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